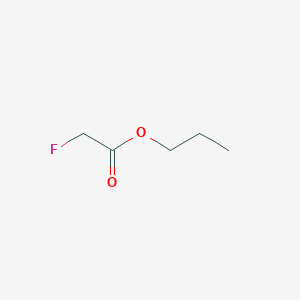

propyl 2-fluoroacetate

Description

Propyl 2-fluoroacetate (IUPAC name: this compound) is an alkyl ester derivative of fluoroacetic acid, with the chemical formula CH₂F-CO-O-C₃H₇.

Properties

CAS No. |

10117-11-0 |

|---|---|

Molecular Formula |

C5H9FO2 |

Molecular Weight |

120.12 g/mol |

IUPAC Name |

propyl 2-fluoroacetate |

InChI |

InChI=1S/C5H9FO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 |

InChI Key |

IRWIXUQVVIFUPL-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)CF |

Canonical SMILES |

CCCOC(=O)CF |

Other CAS No. |

10117-11-0 |

Synonyms |

Fluoroacetic acid propyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

propyl 2-fluoroacetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the reaction involves fluoroacetic acid and propanol, typically using concentrated sulfuric acid as the catalyst. The reaction is as follows:

Fluoroacetic acid+PropanolH2SO4Acetic acid, fluoro-, propyl ester+Water

Industrial Production Methods

Industrial production of esters often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. The ester is further purified through additional distillation or other separation techniques.

Chemical Reactions Analysis

Halogen Exchange from 2-Chloropropionate

A high-yield route involves reacting 2-chloropropionate derivatives with hydrogen fluoride (HF) in the presence of a transition metal catalyst (e.g., TiCl₄ or SnCl₄) :

Optimized Conditions

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–200°C | 80–130°C |

| Reaction Time | 20–30 h | 24–26 h |

| Catalyst Loading | 1:0.01–0.02 (substrate:catalyst) | 1:0.015 (mass ratio) |

| Yield | 53–86% | 80–86% |

This method avoids the use of hazardous reagents like KF and minimizes byproducts such as dialkylated esters .

Reactivity in Alkaline Conditions

The ester undergoes saponification under basic conditions to form 2-fluoroacetic acid. In a NaH/DMF system, deprotonation generates a reactive enolate intermediate, which can participate in nucleophilic substitutions or Michael additions :

Key Observations

-

Exothermic Reaction : Rapid hydrogen evolution occurs during enolate formation .

-

Side Reactions : Prolonged exposure to strong bases (e.g., NaOEt/EtOH) may lead to β-elimination, forming fluorinated alkenes .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals decomposition above 160°C, with two primary pathways:

Pathway 1: Ester Pyrolysis

At 180–200°C, the ester decomposes into 2-fluoroacetic acid and propylene :

Pathway 2: Radical-Mediated Defluorination

Above 200°C, C–F bond cleavage generates propyl acetate and fluorine radicals, which recombine to form HF or fluorinated byproducts :

Decomposition Indicators

-

Color changes (green → yellow) correlate with the progression of side reactions .

-

Gas chromatography confirms the presence of volatile byproducts (e.g., CO₂, CH₃CHO) .

Metabolic and Enzymatic Reactions

In biological systems, propyl 2-fluoroacetate may undergo glutathione (GSH)-promoted defluorination , analogous to fluorinated PET radioligands . The proposed mechanism involves:

-

Nucleophilic Attack : GSH thiolate attacks the α-fluorine, forming a thiirane intermediate.

-

Ring Opening : Hydrolysis releases fluoride ions and generates a GSH conjugate.

Trapping Experiments

Scientific Research Applications

propyl 2-fluoroacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated compounds with enhanced biological activity.

Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of acetic acid, fluoro-, propyl ester involves its interaction with biological molecules. The fluorine atom can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various molecular targets and pathways, leading to changes in metabolic processes.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Likely synthesized via esterification of fluoroacetic acid with propanol or via reaction of fluoroacetyl chloride with propanol, analogous to methods for methyl and ethyl fluoroacetates .

- Physical Properties : Expected to exhibit moderate volatility and lipophilicity, with properties intermediate between shorter-chain (methyl, ethyl) and longer-chain (e.g., butyl) fluoroacetates.

- Applications: Historically, fluoroacetate esters have been explored as rodenticides or chemical warfare agents due to their inhibition of the citric acid cycle, though regulatory restrictions now limit their use .

Structural and Functional Analogues

Propyl 2-fluoroacetate belongs to a class of organofluorine compounds characterized by a fluoroacetate moiety (CH₂F-CO-O-R). Below is a comparative analysis with key analogs:

Table 1: Properties of Fluoroacetate Esters

Key Observations:

Toxicity Trends :

- Toxicity inversely correlates with alkyl chain length in simple fluoroacetates. Methyl fluoroacetate is the most toxic, while longer chains (e.g., propyl) may reduce potency due to slower metabolic activation .

- Substitution with additional fluorine atoms (e.g., 2-fluoroethyl fluoroacetate) increases toxicity, as seen in its lower LD₅₀ compared to methyl fluoroacetate .

Volatility and Environmental Persistence: Methyl and ethyl esters are more volatile, enhancing inhalation risks.

Synthetic Accessibility :

- Shorter-chain esters (methyl, ethyl) are easier to synthesize and purify. Propyl derivatives may require optimized conditions for esterification due to steric hindrance .

Halogenated Variants and Toxicity Modifications

Substitution of the alkyl group with halogens (e.g., chlorine) or sulfur-containing moieties significantly alters toxicity:

- 2-Chloroethyl fluorothiolacetate : Exhibits lower toxicity by injection compared to 2-fluoroethyl fluoroacetate, highlighting the role of halogen electronegativity and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for propyl 2-fluoroacetate, and how can researchers optimize reaction yields?

- Methodological Answer : this compound can be synthesized via Knoevenagel condensation between fluorinated aldehydes and propyl cyanoacetate, using piperidine as a catalyst . Key steps include:

- Purification via column chromatography to isolate the ester.

- Monitoring reaction progress using thin-layer chromatography (TLC).

- Optimizing solvent polarity (e.g., toluene) to enhance yield.

- Table 1 : Example reaction conditions and yields from analogous compounds:

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-fluoro-5-methyl-benzaldehyde | Piperidine | Toluene | 93.5 | |

| 3-chloro-4-fluoro-benzaldehyde | Piperidine | Ethanol | 85.2 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- GC-MS : Use non-polar capillary columns (e.g., DB-5) and electron ionization (EI) to fragment the ester for structural confirmation. Calibrate with pure standards .

- LC-MS/MS : Employ reverse-phase C18 columns and electrospray ionization (ESI) in negative mode for trace-level detection. Validate with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) .

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ -200 to -220 ppm for fluoroacetates) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Use Design of Experiments (DoE) to test stability across pH (2–12) and temperature (25–80°C).

- Monitor degradation via HPLC-UV at 210 nm and quantify hydrolysis products (e.g., fluoroacetic acid) .

- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Discrepancies may arise from trace metal contaminants; include chelating agents (e.g., EDTA) in buffers .

Q. What strategies are recommended for assessing the acute toxicity of this compound when existing data are limited?

- Methodological Answer :

In vitro assays : Use human hepatocyte cultures to measure metabolic activation and cytotoxicity (LDH release).

Rodent studies : Conduct acute inhalation exposure trials (0–500 ppm, 4-hour exposure) with histopathological analysis of lung and liver tissues.

Q. How can researchers formulate hypothesis-driven questions on this compound’s environmental persistence using structured frameworks?

- Methodological Answer :

- Apply the PICOT framework :

- P opulation: Aquatic ecosystems.

- I ntervention: this compound exposure (0.1–10 mg/L).

- C omparison: Non-fluorinated acetate esters.

- O utcome: Biodegradation half-life via OECD 301F test.

- T ime: 28-day monitoring.

- Use FINER criteria to ensure feasibility and novelty .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Conduct control experiments to isolate variables (e.g., solvent dielectric constant, nucleophile strength).

- Use DFT calculations to model transition states and compare activation energies across studies .

- Replicate disputed experiments with strict anhydrous conditions to exclude moisture interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.